molecular formula C11H10N2O B13424185 1-Methyl-4-(4-pyridyl)-2-pyridone

1-Methyl-4-(4-pyridyl)-2-pyridone

Cat. No.: B13424185
M. Wt: 186.21 g/mol
InChI Key: RLMXNQOQTAOUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(4-pyridyl)-2-pyridone is a heterocyclic compound that features a pyridone ring substituted with a methyl group at the 1-position and a pyridyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(4-pyridyl)-2-pyridone typically involves the condensation of 4-pyridinecarboxaldehyde with methylamine followed by cyclization. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4-pyridyl)-2-pyridone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridone ring to a pyridine ring.

    Substitution: The methyl and pyridyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce pyridine derivatives.

Scientific Research Applications

1-Methyl-4-(4-pyridyl)-2-pyridone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-pyridyl)-2-pyridone involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, affecting its structure and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridone: Lacks the methyl and pyridyl substitutions, resulting in different chemical properties.

    1-Methyl-2-pyridone: Similar structure but lacks the 4-pyridyl group.

    4-(4-Pyridyl)pyridine: Contains a pyridyl group but lacks the pyridone ring.

Uniqueness

1-Methyl-4-(4-pyridyl)-2-pyridone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-methyl-4-pyridin-4-ylpyridin-2-one

InChI

InChI=1S/C11H10N2O/c1-13-7-4-10(8-11(13)14)9-2-5-12-6-3-9/h2-8H,1H3

InChI Key

RLMXNQOQTAOUAP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.